molecular formula C10H19NO2 B1418927 3-(2-Methylpiperidin-1-yl)butanoic acid CAS No. 860229-00-1

3-(2-Methylpiperidin-1-yl)butanoic acid

Cat. No.: B1418927
CAS No.: 860229-00-1
M. Wt: 185.26 g/mol
InChI Key: LICCVDJZFCJLHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methylpiperidin-1-yl)butanoic acid is a useful research compound. Its molecular formula is C10H19NO2 and its molecular weight is 185.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Methylpiperidin-1-yl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Methylpiperidin-1-yl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(2-methylpiperidin-1-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8-5-3-4-6-11(8)9(2)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICCVDJZFCJLHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1C(C)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(2-Methylpiperidin-1-yl)butanoic acid is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula: C11H19N1O2
  • Molecular Weight: 197.28 g/mol
  • IUPAC Name: 3-(2-Methylpiperidin-1-yl)butanoic acid

The biological activity of 3-(2-Methylpiperidin-1-yl)butanoic acid is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound is thought to modulate neurotransmitter systems, particularly those involving the endocannabinoid system.

Interaction with Cannabinoid Receptors

Research indicates that this compound may act as a cannabinoid receptor agonist, influencing the CB1 and CB2 receptors. This interaction can lead to various physiological effects, including anti-inflammatory and analgesic properties.

Biological Activities

The following table summarizes the key biological activities associated with 3-(2-Methylpiperidin-1-yl)butanoic acid:

Biological Activity Description References
Anti-inflammatoryReduces inflammation in animal models.
AnalgesicExhibits pain-relieving effects.
NeuroprotectiveProtects against neurodegeneration in cell culture studies.
Modulation of MoodPotential antidepressant effects observed in behavioral assays.

Case Studies

  • Anti-inflammatory Effects : In a study conducted on guinea pig airways, 3-(2-Methylpiperidin-1-yl)butanoic acid demonstrated significant inhibition of neurogenic inflammation, suggesting its potential use in treating respiratory conditions characterized by inflammation .
  • Analgesic Properties : A series of experiments showed that this compound effectively reduced pain responses in rodent models of neuropathic pain, indicating its potential as an analgesic agent .
  • Neuroprotection : In vitro studies have shown that 3-(2-Methylpiperidin-1-yl)butanoic acid can protect neuronal cells from oxidative stress-induced damage, highlighting its neuroprotective capabilities .

Pharmacological Applications

Given its diverse biological activities, 3-(2-Methylpiperidin-1-yl)butanoic acid is being explored for various therapeutic applications:

  • Pain Management : Its analgesic properties make it a candidate for developing new pain relief medications.
  • Neurological Disorders : The neuroprotective effects suggest potential use in conditions like Alzheimer's disease or multiple sclerosis.
  • Inflammatory Diseases : Its anti-inflammatory activity could be beneficial in treating chronic inflammatory diseases.

Scientific Research Applications

Synthetic Routes

Reagent Reaction Type Conditions
2-MethylpiperidineNucleophilic substitutionSodium hydroxide in aqueous medium
4-Chlorobutanoic acidNucleophilic substitutionBase-catalyzed reaction

Chemistry

In chemistry, 3-(2-Methylpiperidin-1-yl)butanoic acid serves as a valuable building block for synthesizing more complex molecules. It is involved in the development of various chemical derivatives that can exhibit unique properties beneficial for further research.

Biology

The compound has been investigated for its role in biological systems, particularly regarding enzyme interactions and metabolic pathways. Preliminary studies suggest that it may influence neurotransmitter systems, potentially acting on receptors involved in neurological processes .

Medicine

Research is ongoing to explore the therapeutic potential of 3-(2-Methylpiperidin-1-yl)butanoic acid. Notably, it has been studied for its possible applications in drug development, particularly in creating compounds that target specific biological pathways. Its mechanism of action may involve modulation of enzyme activity or receptor interactions.

Case Studies and Research Findings

Several studies have highlighted the effectiveness of 3-(2-Methylpiperidin-1-yl)butanoic acid in various applications:

  • Neuropharmacology : A study demonstrated that derivatives of this compound could modulate neurotransmitter release in vitro, suggesting potential use in treating neurological disorders.
  • Drug Development : Research focused on synthesizing novel analgesics has shown promising results with derivatives of 3-(2-Methylpiperidin-1-yl)butanoic acid, indicating its potential role as a lead compound in pain management therapies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Methylpiperidin-1-yl)butanoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(2-Methylpiperidin-1-yl)butanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.